molecular formula C20H20F2N2O2 B11095229 (4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone

(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone

Cat. No.: B11095229
M. Wt: 358.4 g/mol
InChI Key: YRWBTAXFLYXCMW-OEAKJJBVSA-N
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Description

(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate is a synthetic organic compound characterized by its unique structure, which includes fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate typically involves a multi-step process:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 3-fluoro-4-(piperidin-1-yl)benzaldehyde. This can be achieved through the reaction of 3-fluoro-4-nitrobenzaldehyde with piperidine under reductive conditions.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-(piperidin-1-yl)benzaldehyde is then reacted with ethylideneamine to form the Schiff base (E)-{1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amine.

    Esterification: Finally, the Schiff base is esterified with 4-fluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine moiety.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{1-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethylidene}amino 4-fluorobenzoate
  • (E)-{1-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate

Uniqueness

(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate is unique due to the presence of the piperidine ring, which imparts distinct pharmacological and chemical properties compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino] 4-fluorobenzoate

InChI

InChI=1S/C20H20F2N2O2/c1-14(23-26-20(25)15-5-8-17(21)9-6-15)16-7-10-19(18(22)13-16)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3/b23-14+

InChI Key

YRWBTAXFLYXCMW-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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